molecular formula C19H20N4O B12168474 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B12168474
M. Wt: 320.4 g/mol
InChI Key: PCBQNKXXRDXNPA-UHFFFAOYSA-N
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Description

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a pyrimidinylpiperazine moiety linked to a naphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinylpiperazine intermediate, which can be synthesized by reacting pyrimidine with piperazine under controlled conditions . This intermediate is then coupled with a naphthalenol derivative through a nucleophilic substitution reaction to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist of the α2-adrenergic receptor or as a partial agonist of the 5-HT1A receptor. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Buspirone: An anxiolytic drug that also contains a pyrimidinylpiperazine moiety.

    Dasatinib: An anticancer agent with a similar structural framework.

    Gepirone: Another anxiolytic with a related chemical structure.

Uniqueness: 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific combination of a pyrimidinylpiperazine moiety with a naphthalenol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C19H20N4O/c24-18-7-6-15-4-1-2-5-16(15)17(18)14-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,24H,10-14H2

InChI Key

PCBQNKXXRDXNPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=NC=CC=N4

Origin of Product

United States

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